molecular formula C15H18ClN3 B3470285 7-Chloro-4-methyl-2-(4-methylpiperazin-1-yl)quinoline

7-Chloro-4-methyl-2-(4-methylpiperazin-1-yl)quinoline

Cat. No.: B3470285
M. Wt: 275.77 g/mol
InChI Key: UAHZDVZVUKETCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-4-methyl-2-(4-methylpiperazin-1-yl)quinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities. This compound features a quinoline core with a chloro and methyl substitution, as well as a piperazine ring, which enhances its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-4-methyl-2-(4-methylpiperazin-1-yl)quinoline typically involves the following steps:

    Starting Materials: The synthesis begins with 4,7-dichloroquinoline and 1-methylpiperazine.

    Reaction Conditions: The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or acetonitrile. The mixture is heated to facilitate the nucleophilic substitution reaction.

    Product Isolation: After the reaction is complete, the product is isolated by filtration and purified using recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

    Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and minimize by-products.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-4-methyl-2-(4-methylpiperazin-1-yl)quinoline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution Products: Various substituted quinoline derivatives.

    Oxidation Products: Quinoline N-oxides.

    Reduction Products: Dihydroquinoline derivatives.

Scientific Research Applications

7-Chloro-4-methyl-2-(4-methylpiperazin-1-yl)quinoline has several scientific research applications:

    Medicinal Chemistry: It is used as a scaffold for designing antimalarial, antibacterial, and anticancer agents.

    Biological Studies: The compound is employed in studying the mechanisms of action of quinoline-based drugs.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex quinoline derivatives.

    Industrial Applications: Used in the development of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Chloro-4-methyl-2-(4-methylpiperazin-1-yl)quinoline involves:

    Molecular Targets: The compound targets DNA and enzymes involved in DNA replication and repair.

    Pathways Involved: It interferes with the synthesis of nucleic acids, leading to the inhibition of cell growth and proliferation.

    Pharmacological Effects: Exhibits antimalarial, antibacterial, and anticancer activities by disrupting essential biological processes in pathogens and cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: Another quinoline derivative with antimalarial activity.

    Hydroxychloroquine: Similar to chloroquine but with an additional hydroxyl group, used for autoimmune diseases.

    Quinoline N-oxides: Oxidized derivatives with different biological activities.

Uniqueness

7-Chloro-4-methyl-2-(4-methylpiperazin-1-yl)quinoline is unique due to its specific substitution pattern, which enhances its pharmacological properties and makes it a valuable scaffold for drug development.

Properties

IUPAC Name

7-chloro-4-methyl-2-(4-methylpiperazin-1-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3/c1-11-9-15(19-7-5-18(2)6-8-19)17-14-10-12(16)3-4-13(11)14/h3-4,9-10H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAHZDVZVUKETCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=C2)Cl)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Chloro-4-methyl-2-(4-methylpiperazin-1-yl)quinoline
Reactant of Route 2
Reactant of Route 2
7-Chloro-4-methyl-2-(4-methylpiperazin-1-yl)quinoline
Reactant of Route 3
7-Chloro-4-methyl-2-(4-methylpiperazin-1-yl)quinoline
Reactant of Route 4
Reactant of Route 4
7-Chloro-4-methyl-2-(4-methylpiperazin-1-yl)quinoline
Reactant of Route 5
Reactant of Route 5
7-Chloro-4-methyl-2-(4-methylpiperazin-1-yl)quinoline
Reactant of Route 6
Reactant of Route 6
7-Chloro-4-methyl-2-(4-methylpiperazin-1-yl)quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.